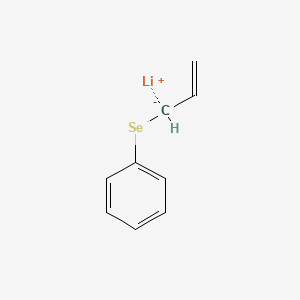
lithium;prop-2-enylselanylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lithium;prop-2-enylselanylbenzene is an organoselenium compound that features a benzene ring substituted with a prop-2-enylselanyl group and a lithium ion
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of lithium;prop-2-enylselanylbenzene typically involves the reaction of prop-2-enylselanylbenzene with a lithium reagent. One common method is the reaction of prop-2-enylselanylbenzene with n-butyllithium in an inert atmosphere, such as argon or nitrogen, at low temperatures (around -78°C). This reaction forms the lithium salt of prop-2-enylselanylbenzene.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, maintaining strict control over reaction conditions, such as temperature and atmosphere, is crucial to ensure the purity and consistency of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Lithium;prop-2-enylselanylbenzene undergoes various types of chemical reactions, including:
Oxidation: The selenium atom in the compound can be oxidized to form selenoxides or selenones.
Reduction: The compound can be reduced to form selenides.
Substitution: The lithium ion can be substituted with other cations or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Various electrophiles can be used to substitute the lithium ion, including alkyl halides and acyl chlorides.
Major Products Formed
Oxidation: Selenoxides and selenones.
Reduction: Selenides.
Substitution: Alkyl or acyl derivatives of prop-2-enylselanylbenzene.
Applications De Recherche Scientifique
Lithium;prop-2-enylselanylbenzene has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-selenium bonds.
Biology: The compound’s selenium content makes it of interest in studies related to selenium’s biological roles and potential therapeutic applications.
Medicine: Research into selenium-containing compounds for their antioxidant and anticancer properties includes this compound.
Industry: The compound is explored for its potential use in materials science, including the development of novel polymers and electronic materials.
Mécanisme D'action
The mechanism by which lithium;prop-2-enylselanylbenzene exerts its effects involves the interaction of the selenium atom with various molecular targets. Selenium can form selenoenzymes, which play a role in redox reactions and antioxidant defense. Additionally, the lithium ion can influence various signaling pathways, including those involving glycogen synthase kinase-3 (GSK-3) and inositol monophosphatase (IMPase).
Comparaison Avec Des Composés Similaires
Similar Compounds
Lithium selenide (Li₂Se): Another lithium-selenium compound with different reactivity and applications.
Prop-2-enylbenzene: A similar compound without the selenium atom, used in different synthetic applications.
Selenobenzene: A compound with a selenium atom directly bonded to the benzene ring, differing in its chemical behavior.
Uniqueness
Lithium;prop-2-enylselanylbenzene is unique due to the presence of both lithium and selenium in its structure. This combination imparts distinct chemical properties, such as enhanced reactivity and potential biological activity, making it a valuable compound for various research and industrial applications.
Propriétés
Numéro CAS |
74472-76-7 |
|---|---|
Formule moléculaire |
C9H9LiSe |
Poids moléculaire |
203.1 g/mol |
Nom IUPAC |
lithium;prop-2-enylselanylbenzene |
InChI |
InChI=1S/C9H9Se.Li/c1-2-8-10-9-6-4-3-5-7-9;/h2-8H,1H2;/q-1;+1 |
Clé InChI |
HODKAZYSIQSRIL-UHFFFAOYSA-N |
SMILES canonique |
[Li+].C=C[CH-][Se]C1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1H-Isoindole-1,3(2H)-dione, 2-[(2-oxocyclohexyl)methyl]-](/img/structure/B14440595.png)
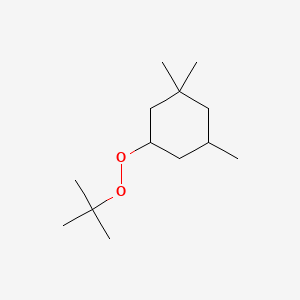


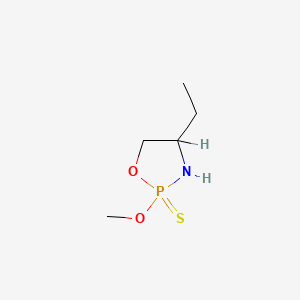
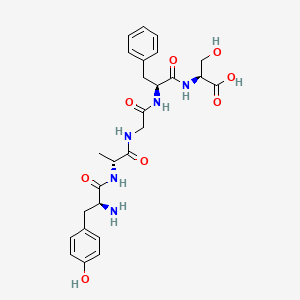
![3-{[(Pyridin-2-yl)methyl]sulfanyl}propan-1-amine](/img/structure/B14440650.png)
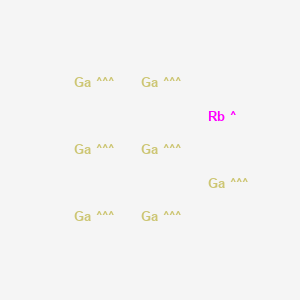

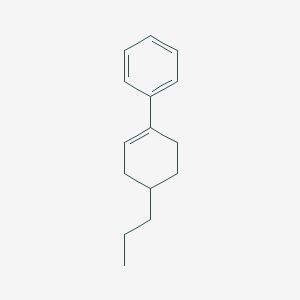

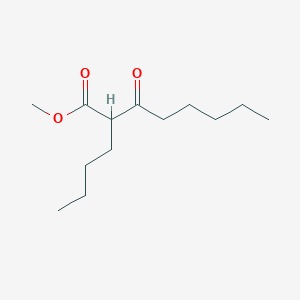
![2,4-diphenyl-6,7-dihydro-5H-cyclopenta[b]pyridine](/img/structure/B14440690.png)

